9-(4-Phenylbuta-1,3-dien-1-YL)anthracene
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Overview
Description
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The compounds are fully characterized using techniques such as X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, UV-Vis absorption, and fluorescence spectroscopy .
Chemical Reactions Analysis
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing and electron-donating groups. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. Additionally, it plays a role in photon-upconversion through triplet–triplet annihilation, which is valuable in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure and the presence of substituents. These properties are crucial for its applications in OLEDs and other photophysical processes .
Comparison with Similar Compounds
Similar compounds to 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share similar photophysical properties but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substituent, which influences its thermal stability, quantum yield, and other photophysical properties .
Properties
CAS No. |
388088-05-9 |
---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9-(4-phenylbuta-1,3-dienyl)anthracene |
InChI |
InChI=1S/C24H18/c1-2-10-19(11-3-1)12-4-7-17-24-22-15-8-5-13-20(22)18-21-14-6-9-16-23(21)24/h1-18H |
InChI Key |
GDGDGLWYPXVKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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